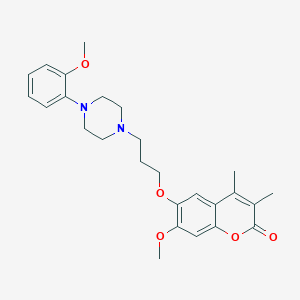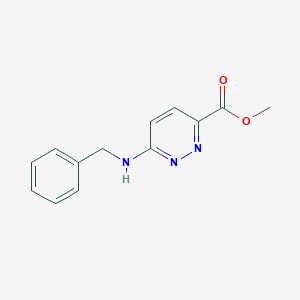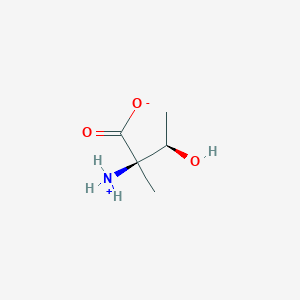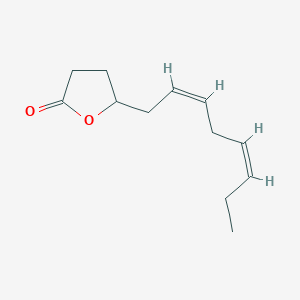![molecular formula C17H13NO3 B115102 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- CAS No. 1909-25-7](/img/structure/B115102.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- is an organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- can be achieved through several methods. One common approach involves the reaction of a donor-acceptor cyclopropane with primary amines. This domino reaction leads to the formation of isoindoline derivatives, which can be further transformed into the desired isoindole compound . Another method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of homogeneous rhodium catalysis has been reported to be effective in the synthesis of isoindole-containing scaffolds .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction can produce dihydroisoindole compounds .
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and functional materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its presence in biologically active molecules.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with specific proteins and enzymes, thereby modulating their activity. The precise molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with cellular signaling pathways and affect gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline: A structurally similar compound that also contains a nitrogen heterocycle.
Phthalimide: Another related compound with a similar core structure but different functional groups.
Dihydroisoindole: A reduced form of isoindole with similar chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)15(19)10-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKJMOAIQHMKGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475261 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909-25-7 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)



![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)
![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)
![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol](/img/structure/B115054.png)
![1-[1-[-2-[tert-Butyldimethylsilyloxy]-1-hydroxy-1-methyl-4-(trimethylsilyl)-3-butynyl]cyclopropyl]-ethanone](/img/structure/B115055.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
